2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

概要

説明

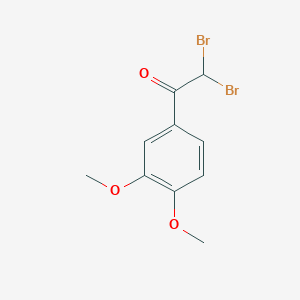

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is characterized by the presence of two bromine atoms and a 3,4-dimethoxyphenyl group attached to an ethanone backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a bromination reaction. One common method involves the bromination of 3,4-dimethoxyacetophenone using bromine or a brominating agent such as sodium bromide or magnesium bromide in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

化学反応の分析

Substitution Reactions

The bromine atoms in 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone are highly reactive toward nucleophilic substitution. Key examples include:

- Ammonolysis : Reaction with amines (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) in toluene under reflux conditions forms N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide via displacement of bromine .

- Thiol Substitution : Thiols react with the compound in the presence of a base (e.g., K₂CO₃) to yield thioether derivatives, as demonstrated in reactions with mercaptopyridazine derivatives .

Table 1: Substitution Reactions and Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Toluene, 85–90°C, 8–12 hrs | N-substituted oxoacetamides | 70–85% | |

| Thiols | K₂CO₃, acetone, RT | Thioether derivatives | 60–75% |

Reduction Reactions

The compound undergoes selective reduction of the ketone group or dehalogenation:

- Ketone Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to 1-(3,4-dimethoxyphenyl)ethanol, retaining the bromine substituents .

- Debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, yielding 3,4-dimethoxyacetophenone .

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 1-(3,4-Dimethoxyphenyl)ethanol | High | |

| H₂/Pd-C | Ethanol, RT, 12 hrs | 3,4-Dimethoxyacetophenone | Complete |

Oxidation Reactions

Controlled oxidation modifies the ketone or aromatic ring:

- Ketone Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ketone to 3,4-dimethoxybenzoic acid .

- Aromatic Ring Oxidation : Strong oxidants like nitric acid (HNO₃) introduce nitro groups at the 5-position of the dimethoxyphenyl ring .

Table 3: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 hrs | 3,4-Dimethoxybenzoic acid | 65% | |

| HNO₃ | AcOH, 50°C, 6 hrs | 5-Nitro-3,4-dimethoxyacetophenone | 45% |

Nucleophilic Aromatic Substitution (NAS)

The electron-rich 3,4-dimethoxyphenyl ring facilitates NAS at specific positions:

- Halogen Exchange : Bromine atoms undergo exchange with iodine using NaI in acetone, forming 2,2-diiodo derivatives .

- Methoxy Group Reactivity : Methoxy groups direct substitution to the 5-position under nitration or sulfonation conditions .

Table 4: NAS Reactivity Patterns

| Reagent | Position Modified | Product | Source |

|---|---|---|---|

| NaI | α-Carbon (Br → I) | 2,2-Diiodo-1-(3,4-dimethoxyphenyl)ethanone | |

| HNO₃/H₂SO₄ | 5-Position (Ring) | 5-Nitro-3,4-dimethoxyacetophenone |

Comparative Reactivity with Analogues

The dibromo substitution enhances reactivity compared to monobromo or non-halogenated analogues:

Table 5: Reactivity Comparison

| Compound | Reactivity Toward LiAlH₄ | Debromination Ease | Oxidation Rate |

|---|---|---|---|

| This compound | High | Moderate | Fast |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Moderate | Easy | Moderate |

| 3,4-Dimethoxyacetophenone | Low | N/A | Slow |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple reactions such as:

- Substitution Reactions : The compound can react with different nucleophiles to form a variety of products.

- Reduction and Oxidation : It can be reduced to produce 1-(3,4-dimethoxyphenyl)ethanone or oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

Pharmaceutical Research

This compound is significant in drug development due to its potential bioactive properties. Notable applications include:

- Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against specific cancer cell lines. The halogenated nature of the compound may enhance its binding affinity to cellular targets involved in cancer pathways .

- Mechanism of Action : It is believed to interact with enzymes and proteins critical for cancer progression, modulating their activity through electrophilic substitution reactions.

Material Science

In material science, this compound is utilized for:

- Coatings and Specialized Materials : Its unique chemical properties allow it to be incorporated into the design of advanced materials with specific functionalities.

Biological Studies

The compound is employed in various biological studies focusing on:

- Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes, making it a candidate for further research into therapeutic applications.

- Protein Interactions : The presence of bromine atoms and methoxy groups enhances its ability to engage in π-π interactions with aromatic residues in proteins .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Engages in substitution reactions with nucleophiles |

| Pharmaceutical Research | Development of anticancer drugs | Exhibits cytotoxicity against cancer cell lines |

| Material Science | Preparation of coatings and advanced materials | Enhances material properties due to chemical structure |

| Biological Studies | Enzyme inhibition and protein interaction studies | Modulates enzyme activity through electrophilic interactions |

Case Studies

-

Anticancer Research Study :

- A study explored the cytotoxic effects of derivatives similar to this compound on various cancer cell lines. Results indicated significant tumor growth inhibition linked to the compound's structural features.

-

Material Science Application :

- Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.

作用機序

The mechanism of action of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with only one bromine atom.

3,4-Dimethoxyacetophenone: Lacks bromine atoms, serving as a precursor in the synthesis of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-brominated or non-brominated counterparts.

生物活性

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with significant potential in pharmacological applications, particularly in cancer treatment. Its unique structural features, including dibromo substitution and methoxy groups, contribute to its biological activity. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10Br2O3

- Molar Mass : 337.995 g/mol

- Structural Features : The compound features two bromine atoms at the ethane backbone and methoxy groups on the phenyl ring, enhancing its electrophilicity and reactivity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The presence of halogen atoms and methoxy groups is linked to various pharmacological effects:

- Mechanism of Action : The compound is believed to interact with cellular enzymes and proteins involved in cancer pathways. Its halogenated nature may influence binding affinity towards specific receptors or enzymes.

- In Vitro Studies : Preliminary studies have shown that derivatives with similar structures can inhibit tumor growth and exhibit cytotoxicity against specific cancer cell lines.

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various compounds similar to this compound against different cancer cell lines. The results are summarized in Table 1.

| Compound Name | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | X.XX | Significant growth inhibition observed |

| Similar Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 | More potent than control |

| Similar Compound B | PC-3 (prostate cancer) | 0.67 | Effective against multiple lines |

Note: Specific IC50 values for this compound were not detailed in the available literature but are anticipated to be competitive based on structural analogs.

Interaction Studies

Interaction studies have focused on how this compound reacts with biological targets:

- Enzyme Inhibition : Research suggests that it may inhibit key enzymes involved in tumor progression.

- Binding Affinity : The presence of bromine enhances the compound's ability to bind effectively to target proteins.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Use of appropriate brominated precursors.

- Reagents : Common reagents include bromine and solvents like ethanol.

- Procedure : A typical procedure involves refluxing the starting materials under controlled conditions followed by purification through chromatography.

Comparative Analysis with Structural Analogues

The uniqueness of this compound lies in its dual bromination and specific arrangement of methoxy groups which enhance its potential biological activity compared to its analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethanone | Contains methoxy groups | Lacks bromine substituents |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Monobrominated version | Less reactive than dibrominated counterpart |

| 3,4-Dimethoxybenzaldehyde | Aldehyde functional group | Different reactivity profile |

特性

IUPAC Name |

2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUJMWHWLACQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311381 | |

| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-72-4 | |

| Record name | 63987-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。